4-(Bromomethyl)-2,6-dimethoxyphenol

Catalog No.
S13336116
CAS No.
M.F
C9H11BrO3
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2,6-dimethoxyphenol

Product Name

4-(Bromomethyl)-2,6-dimethoxyphenol

IUPAC Name

4-(bromomethyl)-2,6-dimethoxyphenol

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C9H11BrO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5H2,1-2H3

InChI Key

LQLCUPDMAMTGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CBr

4-(Bromomethyl)-2,6-dimethoxyphenol is an organic compound characterized by its unique structure, featuring a bromomethyl group attached to a phenolic ring that is further substituted with two methoxy groups. Its molecular formula is C10H13BrO2C_{10}H_{13}BrO_2. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is typically synthesized from 2,6-dimethoxyphenol through bromomethylation processes.

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
  • Oxidation: It can be oxidized to yield 4-(Bromomethyl)-2,6-dimethylbenzoic acid when treated with oxidizing agents like potassium permanganate.
  • Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride, altering its chemical properties and potential applications.

The biological activity of 4-(Bromomethyl)-2,6-dimethoxyphenol is influenced by its structure. It has been studied for its potential as an inhibitor or modulator of specific enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the dimethoxy groups may enhance binding affinity and selectivity for biological targets.

The synthesis of 4-(Bromomethyl)-2,6-dimethoxyphenol typically involves the following methods:

  • Bromomethylation: This process can be achieved by reacting 2,6-dimethoxyphenol with paraformaldehyde and hydrobromic acid. This reaction proceeds under controlled conditions to ensure selective substitution at the desired position on the phenolic ring .
  • Radical Bromination: Another common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction is typically performed in an inert solvent like carbon tetrachloride at elevated temperatures.

4-(Bromomethyl)-2,6-dimethoxyphenol finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be utilized in drug discovery and development processes.
  • Material Science: Its unique properties could be explored in the development of new materials or coatings.

Interaction studies involving 4-(Bromomethyl)-2,6-dimethoxyphenol focus on its binding interactions with biological macromolecules. The compound's ability to form covalent bonds with nucleophiles makes it a candidate for studying enzyme inhibition mechanisms. Additionally, research into its interactions with receptors may reveal insights into its pharmacological potential .

Several compounds exhibit structural similarities to 4-(Bromomethyl)-2,6-dimethoxyphenol. These include:

  • 4-(Chloromethyl)-2,6-dimethoxyphenol
  • 4-(Methoxymethyl)-2,6-dimethoxyphenol
  • 4-(Hydroxymethyl)-2,6-dimethoxyphenol

Comparison

Compound NameUnique Features
4-(Bromomethyl)-2,6-dimethoxyphenolContains a bromomethyl group that enhances reactivity and potential for halogen bonding interactions.
4-(Chloromethyl)-2,6-dimethoxyphenolLess reactive than its brominated counterpart; chlorine's electronegativity limits nucleophilic substitution.
4-(Methoxymethyl)-2,6-dimethoxyphenolFeatures a methoxymethyl group which may alter electronic properties but lacks halogen bonding capabilities.
4-(Hydroxymethyl)-2,6-dimethoxyphenolHydroxymethyl group introduces different hydrogen bonding characteristics but is less reactive in substitution reactions.

The unique presence of the bromomethyl group in 4-(Bromomethyl)-2,6-dimethoxyphenol distinguishes it from these similar compounds by enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry.

Thermodynamic Stability and Thermal Decomposition Patterns

4-(Bromomethyl)-2,6-dimethoxyphenol exhibits characteristic thermal behavior typical of brominated phenolic compounds. The compound demonstrates reasonable thermal stability under normal storage and handling conditions, though specific melting point and boiling point data have not been experimentally determined for this particular compound [1].

Based on structural analogies with related brominated phenols, the decomposition temperature is expected to exceed 200°C. Studies on similar compounds, such as 4-bromo-2,6-dimethylphenol, show melting points in the range of 74-78°C and boiling points around 253°C at atmospheric pressure [2] [3]. The thermal decomposition behavior of related phenolic compounds has been extensively studied, with research indicating that brominated phenols typically undergo thermal decomposition at elevated temperatures, releasing toxic bromide-containing fumes [4].

The thermodynamic stability of 4-(Bromomethyl)-2,6-dimethoxyphenol is influenced by several structural factors. The electron-donating methoxy groups at the 2 and 6 positions provide stabilization to the aromatic ring system through resonance effects [5]. However, the bromomethyl substituent at the 4 position introduces some electronic instability due to the electron-withdrawing nature of the bromine atom .

Research on thermal decomposition patterns of similar compounds suggests that the primary decomposition pathway involves the loss of the bromomethyl group, followed by further degradation of the phenolic core structure [7]. The compound should be stored under inert atmosphere conditions at room temperature to prevent oxidative degradation and maintain thermal stability [8].

Thermal Properties Summary:

ParameterValue/RangeNotes
Melting Point (°C)Not experimentally determinedRequires experimental determination
Boiling Point (°C)Not experimentally determinedHigh molecular weight suggests elevated BP
Decomposition Temperature (°C)Expected >200°C (based on similar compounds)Brominated phenols typically stable to 200°C+
Thermal StabilityStable under normal conditionsShould avoid light and moisture
Storage TemperatureRoom temperature, inert atmosphereDark, dry conditions recommended

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of 4-(Bromomethyl)-2,6-dimethoxyphenol are governed by the interplay of polar and non-polar structural elements within the molecule. The phenolic hydroxyl group and two methoxy substituents contribute to polar interactions, while the bromomethyl group and aromatic ring system provide lipophilic character [9].

Electrochemical Properties Summary:

Electrochemical ParameterPredicted Value/BehaviorBasis for Prediction
Oxidation Potential (E°, V vs NHE)0.7-0.9 V (estimated)Phenolic compounds typically oxidize in this range; methoxy groups may lower potential
Reduction Potential (Br-CH₂ group)Not readily reducible under normal conditionsC-Br bond reduction requires harsh conditions
Electron Transfer MechanismSingle electron transfer with proton lossTypical of phenolic oxidation (PCET mechanism)
Electrochemical ReversibilityLikely quasi-reversibleSubstituted phenols often show quasi-reversible behavior
Redox Chemistry TypePhenol/phenoxyl radical coupleStandard phenolic redox chemistry expected

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.98916 g/mol

Monoisotopic Mass

245.98916 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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